5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
Description
5-Chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a chlorinated pyrimidine core, an allylsulfanyl (prop-2-en-1-ylsulfanyl) substituent at the 2-position, and a phenyl carboxamide group at the 4-position. Its molecular formula is C₁₄H₁₂ClN₃O₂S, with a calculated molecular weight of 321.78 g/mol. The compound’s structure combines aromaticity (pyrimidine and phenyl rings), a sulfur-containing thioether linkage, and a carboxamide group, enabling diverse intermolecular interactions such as hydrogen bonding and π-π stacking.
Properties
Molecular Formula |
C14H12ClN3OS |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
5-chloro-N-phenyl-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H12ClN3OS/c1-2-8-20-14-16-9-11(15)12(18-14)13(19)17-10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,17,19) |
InChI Key |
SFURHXRQNGYHJN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrimidine ring can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the phenyl group: This step involves the coupling of a phenyl group to the pyrimidine ring, which can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Addition of the prop-2-en-1-ylsulfanyl group: This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Structure and Composition
The molecular formula of 5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is . The compound features a pyrimidine ring substituted with a chloro group and a phenyl group, along with a prop-2-en-1-ylsulfanyl moiety.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown efficacy against various cancer cell lines, particularly those associated with non-small cell lung carcinoma (NSCLC).
Case Study: NSCLC Inhibition
A study demonstrated that this compound inhibits cell proliferation in NSCLC cells through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cancer growth and survival, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses significant antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In vitro tests indicated that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests its utility in treating infections resistant to conventional therapies.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as a selective inhibitor of certain kinases implicated in cancer progression.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| EGFR | Competitive | 15.4 |
| ALK | Non-competitive | 7.8 |
Mechanism of Action
The mechanism of action of 5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
Analog 1 incorporates a benzofuran-carbamoyl moiety, significantly increasing aromatic surface area and hydrogen-bonding capacity via the carbamoyl group .
The 2-methoxyphenyl group adds an ortho-substituted electron-donating methoxy group, which may sterically hinder rotation .
Analog 4 features a trifluoromethyl-anilino group, introducing strong electron-withdrawing effects and metabolic stability, while the chlorobenzyl group enhances hydrophobic interactions .
Comparative Analysis of Physicochemical and Functional Properties
Table 2: Property Comparison
Key Findings:
- The methoxy group in Analog 3 donates electrons, increasing electron density at the carboxamide .
- Solubility :
- Biological Interactions :
Biological Activity
5-chloro-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring substituted with a carboxamide group and a chlorine atom, alongside two sulfanyl groups, makes it a subject of interest in various biological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 387.9 g/mol. The IUPAC name provides insight into its structural components:
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN5OS3 |
| Molecular Weight | 387.9 g/mol |
| IUPAC Name | 5-chloro-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
| InChI Key | GSSABYBTSXSPHV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the thiadiazole and pyrimidine rings allows for specific binding interactions that can inhibit enzymatic activity:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro studies report an IC50 value of approximately 0.04 μmol for COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties through the inhibition of receptor tyrosine kinases (RTKs), particularly the vascular endothelial growth factor receptor (VEGFR). This inhibition is crucial for preventing tumor angiogenesis .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
Anti-inflammatory Activity
A study demonstrated that related compounds significantly suppressed COX-2 activity in carrageenan-induced paw edema models, indicating strong anti-inflammatory effects .
Anticancer Efficacy
In another study focusing on anticancer properties, derivatives were tested against various cancer cell lines. The results indicated potent cytotoxicity with IC50 values ranging from 0.24 μM to 0.96 μM against different targets such as EGFR and Src kinases .
Case Studies
-
Case Study on COX Inhibition :
- Objective : Evaluate the anti-inflammatory properties.
- Method : In vitro assays measuring COX enzyme activity.
- Results : Strong inhibition observed with IC50 values comparable to celecoxib.
- Case Study on Anticancer Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
